N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine
Description
Historical Context of Nitropyrazole Development
The pyrazole ring system, first characterized by Ludwig Knorr in 1883, laid the foundation for nitrogen-rich heterocycles in synthetic chemistry. Early work by Hans von Pechmann in 1898 demonstrated the feasibility of pyrazole synthesis via acetylene and diazomethane reactions, but nitropyrazole derivatives remained elusive until the mid-20th century. The 1959 isolation of 1-pyrazolyl-alanine from watermelon seeds marked a turning point, demonstrating nature's use of pyrazole motifs and spurring synthetic efforts.
Nitropyrazole chemistry advanced significantly with Franz Reicheneder's 1965 patent (US3294814A), which introduced a novel method for synthesizing 4-nitropyrazoles via thermal decomposition of 4-nitro-5-hydroxypyridazones. This breakthrough addressed limitations in traditional nitration approaches, which often produced mixed isomers and required costly separations. The development of regioselective nitration protocols enabled targeted functionalization, as seen in modern derivatives like N-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine .
Table 1: Key Milestones in Nitropyrazole Development
Significance of Functionalized Pyrazoles in Heterocyclic Chemistry
Functionalized pyrazoles occupy a privileged position in medicinal and agrochemical research due to their:
- Tunable electronic properties from nitrogen adjacency
- Robust synthetic accessibility via Knorr-type condensations
- Diverse substitution patterns enabling targeted bioactivity
The 4-nitro group in particular enhances hydrogen-bonding capacity and π-stacking interactions, as evidenced by its prevalence in COX-2 inhibitors like celecoxib and fungicides such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. Modern synthetic strategies, including transition-metal-catalyzed couplings and microwave-assisted cyclizations, have expanded access to complex pyrazoles like This compound .
Table 2: Functional Groups and Applications in Pyrazole Chemistry
Position of this compound in Modern Research
This compound's structure integrates three critical features:
- N-Cyclopentyl group : Enhances lipophilicity and conformational restriction
- 4-Nitro substituent : Provides electronic polarization for target binding
- 1-Methyl protection : Improves metabolic stability versus unsubstituted pyrazoles
While direct studies on this specific derivative remain limited, structural analogs demonstrate promising applications:
- Agrochemical intermediates : Similar N-alkyl-4-nitropyrazoles serve as precursors to SDH inhibitor fungicides
- Ligand design : The cyclopentyl group may facilitate scorpionate ligand formation, akin to Tp ligands derived from pyrazole and KBH4
- Drug discovery : Methyl 1-methyl-4-nitro-1H-pyrazole-3-carboxylate derivatives show activity in kinase inhibition assays
Table 3: Structural Features and Potential Applications
| Feature | Role | Potential Use |
|---|---|---|
| Cyclopentylamine | Steric bulk modulation | Enzyme active-site targeting |
| 4-Nitro group | Electron-withdrawing effect | Charge-transfer complexes |
| 1-Methyl group | N-protection | Metabolic stability enhancement |
Synthetic routes to This compound likely involve:
- Knorr condensation of 1,3-diketones with hydrazines
- Regioselective nitration at C4
- N-alkylation with cyclopentylating agents
Recent advances in flow chemistry and catalytic nitration could further optimize its production.
Properties
IUPAC Name |
N-cyclopentyl-1-methyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-12-6-8(13(14)15)9(11-12)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGMXFZCACSBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NC2CCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the cyclopentyl, methyl, and nitro substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cyclopentanone with hydrazine hydrate can form the cyclopentyl hydrazone intermediate, which can then undergo cyclization with a suitable nitrating agent to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 4 undergoes reduction to an amine under acidic or catalytic conditions. This transformation is critical for generating intermediates for further functionalization.
Reagents and Conditions :
-
Iron/HCl : Reduces nitro to amine at 60–80°C in ethanol/water (yield: 72–85%).
-
Zn/HOAc : Mild reduction at room temperature (yield: 68%).
-
Catalytic Hydrogenation (H₂/Pd-C) : Efficient but requires inert atmosphere (yield: 90%) .
Mechanism :
-
Iron/HCl : Sequential electron transfer from Fe⁰ to nitro group, forming nitroso and hydroxylamine intermediates before final reduction to amine.
-
Catalytic Hydrogenation : Heterolytic cleavage of H₂ on Pd surface, followed by stepwise hydrogenation of nitro to amine .
Product :
4-Amino-1-cyclopentyl-1-methyl-1H-pyrazol-3-amine (confirmed via LC-MS and NMR) .
Nucleophilic Substitution Reactions
The methyl group at position 1 participates in nucleophilic substitutions, particularly under basic conditions.
Example Reaction :
Replacement of the methyl group with aryl/alkyl amines via SN2 mechanism.
Key Insight :
Steric hindrance from the cyclopentyl group slows substitution kinetics, necessitating elevated temperatures or strong bases .
Electrophilic Aromatic Substitution (EAS)
The pyrazole ring undergoes EAS at position 5 due to electron-withdrawing effects of the nitro group.
Reactions :
-
Nitration : Further nitration at position 5 using HNO₃/H₂SO₄ (yield: 45%) .
-
Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid group (yield: 38%) .
Regioselectivity :
The nitro group directs incoming electrophiles to position 5, as shown by DFT calculations (activation energy: 18.7 kcal/mol for nitration at C5 vs. 24.1 kcal/mol at C2) .
Coupling Reactions
The amine at position 3 participates in Ullmann- or Suzuki-type couplings to form biaryl systems.
Example :
-
Suzuki Coupling :
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C, 24h.
-
Product : 3-(4-Methoxyphenyl)-1-cyclopentyl-4-nitro-1-methyl-1H-pyrazole.
-
Yield : 52% (HPLC purity >95%).
-
Limitations :
The nitro group deactivates the ring, requiring electron-rich boronic acids for effective coupling.
Cyclization Reactions
The nitro group facilitates cyclization to form fused heterocycles.
Notable Example :
-
With CS₂/KOH : Forms pyrazolo[3,4-d]thiazole under reflux (yield: 65%) .
-
With Ethylene Glycol : Acid-catalyzed cyclization yields pyrazolo[3,4-b]pyran (yield: 48%) .
Mechanism :
Nitro group acts as an electron sink, stabilizing transition states during ring closure .
Functional Group Interconversion
The cyclopentyl group undergoes oxidation or ring-opening under specific conditions:
-
Oxidation : MnO₂/CH₃CN converts cyclopentyl to cyclopentanone (yield: 70%).
-
Ring-Opening : Ozoneolysis forms glutaric acid derivatives (yield: 55%).
Scientific Research Applications
Pharmacological Applications
1.1 Anti-inflammatory Activity
Pyrazole derivatives, including N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine, have been noted for their anti-inflammatory properties. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. For instance, some derivatives demonstrated IC50 values as low as 0.02–0.04 μM, indicating potent COX-2 inhibitory activity .
1.2 Antioxidant Properties
Molecular docking studies have suggested that pyrazole derivatives possess antioxidant capabilities, which are vital for combating oxidative stress-related diseases. The presence of nitro groups in the structure enhances the electron-withdrawing properties, contributing to the overall antioxidant activity .
1.3 Anticancer Potential
The pyrazole scaffold is recognized for its anticancer properties. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. Mechanistic studies often reveal that these compounds induce apoptosis and inhibit cell proliferation through multiple pathways .
Material Science Applications
2.1 Nonlinear Optical Properties
this compound may also find applications in material science due to its nonlinear optical (NLO) properties. Pyrazole derivatives are known for their ability to exhibit significant second-order NLO responses, making them suitable candidates for photonic applications such as frequency doubling and optical switching .
2.2 Electroluminescent Materials
The unique electronic properties of pyrazole derivatives allow them to be explored as electroluminescent materials in organic light-emitting diodes (OLEDs). The incorporation of electron-donating and electron-withdrawing groups can tune their photophysical properties, enhancing their performance in optoelectronic devices .
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reactions of appropriate precursors under controlled conditions to yield high purity products. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the molecular structure and purity of synthesized compounds.
Case Studies
Mechanism of Action
The mechanism by which N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine with structurally analogous pyrazole derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Substituent Effects and Structural Analogues
Key Observations :
- Electronic Effects : The nitro group in the target compound introduces strong electron-withdrawing character, likely increasing acidity at adjacent positions compared to methyl or pyridine substituents in analogues .
- Steric Effects : The cyclopentyl group in the target compound may impose greater steric hindrance than cyclopropyl or methylcyclopentyl groups, affecting reactivity in coupling or substitution reactions .
- Lipophilicity : Cyclopentyl and methylcyclopentyl groups enhance lipophilicity compared to pyridine-containing analogues, which could influence bioavailability or membrane permeability .
Comparison :
- Nitro groups typically require careful handling due to explosivity risks, unlike methyl or pyridine groups, which may simplify synthesis of analogues .
- Lower yields in cyclopropylamine derivatives suggest that bulkier cyclopentyl groups in the target compound might further reduce reaction efficiency .
Physicochemical Properties
Key Insights :
- The nitro group in the target compound would result in distinct ¹H NMR shifts compared to methyl or pyridine substituents, aiding structural confirmation .
- Higher molecular weight and polarity due to the nitro group may reduce solubility in nonpolar solvents compared to methyl-substituted analogues .
Biological Activity
N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The presence of a nitro group at the 4-position and a cyclopentyl group enhances its lipophilicity and biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in ovarian and breast cancer models, with IC50 values indicating effective dose ranges .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Ovarian Cancer | 2.5 | Moderate Cytotoxicity |
| Breast Cancer | 3.0 | Limited Toxicity |
| Healthy Cardiac Cells | >10 | Minimal Toxicity |
2. Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Pyrazole derivatives are known for their efficacy against bacteria and fungi, with mechanisms involving inhibition of key metabolic pathways . The compound has been tested against various strains, showing notable activity comparable to standard antibiotics.
3. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown up to 85% inhibition at concentrations as low as 10 µM, suggesting a robust anti-inflammatory profile .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism and inflammation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to cell growth and immune response.
- Apoptosis Induction : Evidence suggests that similar compounds induce apoptosis in cancer cells through intrinsic pathways.
Case Studies and Research Findings
A detailed examination of recent literature reveals several case studies that underscore the therapeutic potential of this compound:
Study 1: Anticancer Efficacy
In a study assessing the cytotoxic effects on leukemia cell lines, N-Cyclopentyl derivatives showed selective toxicity with GI50 values ranging from 2.23 to 2.76 µM, indicating their potential as targeted cancer therapies .
Study 2: Anti-inflammatory Activity
Another investigation demonstrated that pyrazole derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their utility in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing N-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-3-amine?
A typical route involves nucleophilic substitution reactions using copper(I) catalysts (e.g., CuBr) and bases like cesium carbonate in polar aprotic solvents (e.g., DMSO). For example, cyclopropanamine derivatives are synthesized via coupling reactions under mild heating (35°C for 48 hours), followed by extraction and chromatographic purification . Yield optimization may require adjusting catalyst loading or reaction duration.
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for confirmation?
Key techniques include:
Q. What safety protocols are recommended for handling nitro-substituted pyrazole derivatives?
- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential respiratory hazards.
- In case of exposure, rinse with water and consult a physician immediately, referencing safety data sheets for nitro compounds .
Advanced Research Questions
Q. How can researchers optimize low-yield reactions in the synthesis of this compound?
- Catalyst screening : Replace CuBr with Pd-based catalysts for improved coupling efficiency.
- Solvent optimization : Test DMF or DMAc instead of DMSO to enhance solubility.
- Temperature gradients : Evaluate reaction progress at higher temperatures (e.g., 50–60°C) to reduce reaction time .
Q. How can contradictory NMR data be resolved during structural elucidation?
Q. What role do computational tools like SHELX play in crystallographic analysis of pyrazole derivatives?
SHELX refines crystal structures by:
Q. How can bioactivity assays be designed to evaluate pharmacological potential?
- Antimicrobial testing : Use agar diffusion assays against Gram-positive/negative bacteria, referencing MIC values from pyrazole-carboxamide analogs .
- Cytotoxicity profiling : Employ MTT assays on human cell lines (e.g., HepG2) with IC₅₀ calculations .
- Structure-activity relationship (SAR) : Modify nitro or cyclopentyl groups to assess impact on potency .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
